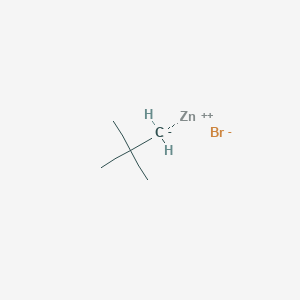
NEOPENTYLZINCBROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NEOPENTYLZINCBROMIDE is a compound that consists of a zinc atom bonded to a 2-methanidyl-2-methylpropane group and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NEOPENTYLZINCBROMIDE typically involves the reaction of zinc with 2-methanidyl-2-methylpropane and bromide under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution . This method allows for the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrothermal reactors or other advanced synthesis techniques to ensure consistent quality and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
NEOPENTYLZINCBROMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or elemental zinc.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like chloride ions for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions may produce different zinc halides.
Scientific Research Applications
NEOPENTYLZINCBROMIDE has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of NEOPENTYLZINCBROMIDE involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in catalytic, structural, and regulatory functions . The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to NEOPENTYLZINCBROMIDE include other zinc halides, such as zinc chloride and zinc iodide . These compounds share similar chemical properties but differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biological systems make it a compound of significant interest.
Properties
Molecular Formula |
C5H11BrZn |
|---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
zinc;2-methanidyl-2-methylpropane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
BFDYADSOGAJTMG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















